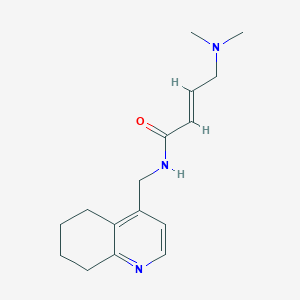
(E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide, also known as DMABN, is a compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been well characterized.
Mechanism of Action
The mechanism of action of (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide is well characterized. (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide acts as an agonist for a number of GPCRs, binding to the receptor and inducing a conformational change that activates downstream signaling pathways. The precise mechanism of this activation varies depending on the specific receptor being studied, but in general, (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide is thought to stabilize the active conformation of the receptor, leading to the activation of downstream effectors.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide has a variety of biochemical and physiological effects, depending on the specific receptor being studied. For example, (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide has been shown to activate the dopamine D4 receptor, leading to increased cAMP production and downstream signaling. Similarly, (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide has been shown to activate the histamine H2 receptor, leading to increased gastric acid secretion.
Advantages and Limitations for Lab Experiments
One of the major advantages of using (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide in lab experiments is its potency and selectivity for specific GPCRs. This makes it an ideal tool for studying the structure and function of these receptors. However, (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide can be difficult to synthesize and purify, and its effects on different receptors can be highly variable, making it important to carefully control for experimental conditions.
Future Directions
There are a number of future directions for research on (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide. One promising area of investigation is the development of new (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide derivatives with improved potency and selectivity for specific GPCRs. Additionally, (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide could be used as a tool for studying the role of GPCRs in a variety of disease states, including cancer and neurological disorders. Finally, (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide could be used to study the structure and function of other membrane proteins, providing valuable insights into the mechanisms of these important biological molecules.
Conclusion:
In conclusion, (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide is a compound that has been extensively studied for its potential applications in scientific research. Its mechanism of action has been well characterized, and it has a variety of biochemical and physiological effects. While there are some limitations to its use in lab experiments, (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide remains an important tool for studying the structure and function of GPCRs and other membrane proteins. There are a number of promising future directions for research on (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide, and we look forward to seeing the results of these investigations in the coming years.
Synthesis Methods
(E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-(dimethylamino)but-2-enal and 5,6,7,8-tetrahydroquinoline in the presence of a catalyst. This reaction results in the formation of (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide, which can then be purified using standard laboratory techniques.
Scientific Research Applications
(E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide has been used extensively in scientific research as a tool for studying a variety of biological processes. One of the most common applications of (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide is in the study of G protein-coupled receptors (GPCRs). (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide has been shown to be a potent and selective agonist for a number of GPCRs, making it an ideal tool for studying the structure and function of these receptors.
properties
IUPAC Name |
(E)-4-(dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-19(2)11-5-8-16(20)18-12-13-9-10-17-15-7-4-3-6-14(13)15/h5,8-10H,3-4,6-7,11-12H2,1-2H3,(H,18,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKMXWKUPAQQMY-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1=C2CCCCC2=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1=C2CCCCC2=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2568176.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide](/img/structure/B2568179.png)
![N-[3-(hydrazinylcarbonyl)-4,5-dimethylthiophen-2-yl]benzamide](/img/structure/B2568180.png)

![4-{2-Hydroxy-3-[(2-methoxyphenyl)sulfonyl]propoxy}benzenecarbonitrile](/img/structure/B2568185.png)
![3-(3,5-dimethylphenyl)-2-((1-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2568189.png)


![Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2568192.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2568193.png)
![4-[(3,4-Dimethoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B2568194.png)
![Ethyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2568195.png)
![N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B2568196.png)
